tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate: is an organic compound that belongs to the class of amino acids and derivatives It features a tert-butyl ester group, an amino group, a hydroxy group, and a pyridine ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate can be achieved through several methodsThe final step typically involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
tert-Butyl 2-amino-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a pyridine ring.
tert-Butyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness: tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate is unique due to the presence of the 4-methylpyridine moiety, which can impart distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C13H20N2O3/c1-8-5-6-15-7-9(8)11(16)10(14)12(17)18-13(2,3)4/h5-7,10-11,16H,14H2,1-4H3 |
InChI Key |
JHFHNOQPONMCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C(C(=O)OC(C)(C)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.